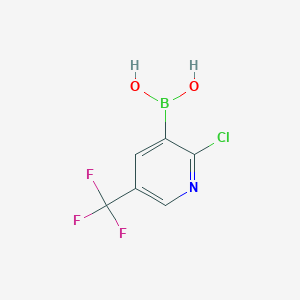

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUNKVOTAZHNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622725 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536693-96-6 | |

| Record name | Boronic acid, [2-chloro-5-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536693-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 536693-96-6), a pivotal building block in contemporary organic synthesis. The trifluoromethylpyridine motif is a privileged scaffold in modern agrochemicals and pharmaceuticals, imparting unique physicochemical properties that can enhance biological activity and metabolic stability. This document offers an in-depth analysis of the synthesis of this boronic acid, its characterization, and its critical application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols are provided for both the synthesis of the boronic acid from its precursor and its subsequent use in carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)pyridine Scaffold

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. When combined with a pyridine ring, a common pharmacophore, the resulting trifluoromethylpyridine (TFMP) structure becomes a highly sought-after synthetic intermediate.

This compound emerges as a particularly valuable reagent. The boronic acid functionality at the 3-position allows for facile and regioselective carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, while the chlorine atom at the 2-position offers an additional handle for subsequent functionalization or can be a key feature in the final target molecule. Its precursor, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), is a key intermediate in the synthesis of major herbicides such as fluazifop and haloxyfop, as well as insecticides like chlorfluazuron. This underscores the industrial relevance of synthetic routes that utilize derivatives of 2,5-CTF, such as the title boronic acid. This guide will provide the technical details necessary to effectively synthesize and utilize this powerful building block.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 536693-96-6 | |

| Molecular Formula | C₆H₄BClF₃NO₂ | |

| Molecular Weight | 225.36 g/mol | |

| Appearance | White to off-white solid | Assumed from typical boronic acids |

| Purity | ≥95-98% (typical commercial grade) | |

| Topological Polar Surface Area (TPSA) | 53.35 Ų | |

| Calculated logP | 0.4336 |

Safety, Handling, and Storage

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage and Stability: Arylboronic acids can be susceptible to decomposition, primarily through protodeboronation, especially under aqueous and basic conditions. For long-term viability, it is crucial to:

-

Store at -20°C in a tightly sealed container.

-

Keep in a dry, inert atmosphere (e.g., under argon or nitrogen) to minimize contact with moisture.

Synthesis of this compound

The synthesis of the title boronic acid is a two-stage process: first, the preparation of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, followed by its conversion to the boronic acid via a lithiation-borylation sequence.

Stage 1: Synthesis of the Precursor, 2-Chloro-5-(trifluoromethyl)pyridine

The most common industrial routes to 2-chloro-5-(trifluoromethyl)pyridine start from 3-picoline (3-methylpyridine) or 3-trifluoromethylpyridine. A general, multi-step laboratory-scale approach from 3-picoline is outlined below.

Caption: Synthesis pathway for the precursor, 2-chloro-5-(trifluoromethyl)pyridine.

-

Step 1: N-Oxidation of 3-Picoline. 3-Picoline is oxidized to N-oxy-3-methylpyridine using an oxidant like hydrogen peroxide in a solvent such as glacial acetic acid.

-

Step 2: Chlorination of the Pyridine Ring. The N-oxide is then chlorinated, typically using an agent like benzoyl chloride, to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine.

-

Step 3: Radical Chlorination of the Methyl Group. The methyl group of 2-chloro-5-methylpyridine is exhaustively chlorinated to a trichloromethyl group using chlorine gas under radical initiation (e.g., UV light or a chemical initiator like AIBN) to give 2-chloro-5-(trichloromethyl)pyridine.

-

Step 4: Fluorination. The final step is a halogen exchange (Halex) reaction where the trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent like potassium fluoride (KF) or hydrogen fluoride (HF) to yield the desired precursor, 2-chloro-5-(trifluoromethyl)pyridine.

Stage 2: Synthesis of this compound

While a specific published protocol for this exact molecule is elusive, the conversion of pyridines to pyridylboronic acids is a well-established transformation. The most reliable method is a directed ortho-metalation (DoM) followed by borylation.

-

Directed ortho-Metalation (DoM): The chloro and trifluoromethyl groups are electron-withdrawing, making the pyridine ring protons more acidic. However, the nitrogen atom is the most powerful directing group. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are required to deprotonate the ring regioselectively. The deprotonation is expected to occur at the C4 or C2 positions relative to the nitrogen. Given the presence of the chloro group at C2, deprotonation at C3 is sterically and electronically favored.

-

Borylation: The resulting lithiated pyridine is a potent nucleophile that readily attacks the electrophilic boron atom of a borate ester, such as triisopropyl borate.

-

Hydrolysis: The initially formed boronate ester is then hydrolyzed under acidic conditions to the final boronic acid.

Caption: Representative synthesis of the title boronic acid via lithiation-borylation.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Formation of LDA: To the cooled THF, add diisopropylamine followed by the dropwise addition of n-butyllithium (n-BuLi). Stir the solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).

-

Lithiation: Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete deprotonation.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains at -78 °C. Stir for an additional 2-3 hours at -78 °C.

-

Quench and Workup: Slowly warm the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 2M HCl to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl structures.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the trifluoromethylpyridyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Schlenk flask or microwave vial

-

Standard glassware for workup and purification

-

Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical, with reaction times ranging from 4 to 24 hours. For microwave-assisted synthesis, temperatures of 100-150 °C for 10-30 minutes are common.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of both the synthesized boronic acid and the final coupled products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic aromatic proton signals for the pyridine ring. The boronic acid protons (-B(OH)₂) are often broad and may exchange with water in the solvent.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected. This is a highly sensitive technique for confirming the presence of the trifluoromethyl moiety.

-

¹¹B NMR: Will show a broad signal characteristic of a trigonal boronic acid.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for the synthesis of complex molecules. Its utility is firmly rooted in the robust and reliable Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of the critical trifluoromethyl-pyridyl-aryl scaffold. This structural motif is of paramount importance in the development of next-generation agrochemicals and pharmaceuticals. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this reagent, accelerating the discovery and development of novel, impactful chemical entities.

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid (CAS 536693-96-6): A Keystone Building Block in Modern Chemistry

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a proven strategy for optimizing physicochemical and biological properties. 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid, a trifluoromethylated and chlorinated pyridine derivative, has emerged as a critical building block for accessing novel chemical entities.[1][2] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the pyridine core is a prevalent motif in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, characterization, and pivotal role in carbon-carbon bond formation, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 536693-96-6 | [2] |

| Molecular Formula | C₆H₄BClF₃NO₂ | [2] |

| Molecular Weight | 225.36 g/mol | [2] |

| Appearance | Typically a white to off-white solid | |

| Purity | Commercially available with ≥95% purity | [3] |

| Storage | Store at -20°C | [3] |

While detailed spectroscopic data is often proprietary to suppliers, typical characterization would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.

Synthesis of this compound: A Two-Step Approach

The synthesis of this valuable boronic acid is not a trivial matter and is typically achieved in a two-step sequence starting from a commercially available precursor.

Step 1: Synthesis of the Precursor, 2-Chloro-5-(trifluoromethyl)pyridine

The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a crucial intermediate for numerous agrochemicals and pharmaceuticals.[4] Several synthetic routes are reported in the patent literature, often starting from 3-methylpyridine (β-picoline).[4] A common industrial approach involves a multi-step process:

-

N-Oxidation: 3-Methylpyridine is oxidized to N-oxy-3-methylpyridine.

-

Chlorination of the Pyridine Ring: The N-oxide is then chlorinated to introduce a chlorine atom at the 2-position.

-

Side-Chain Chlorination: The methyl group is subsequently chlorinated.

-

Fluorination: The trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent.[4]

Alternative patented methods involve the direct chlorination of 3-trifluoromethylpyridine in either the vapor or liquid phase.[5]

Step 2: Directed ortho-Metalation and Borylation

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to the corresponding 3-boronic acid is best achieved through a directed ortho-metalation (DoM) followed by borylation. The chlorine atom at the 2-position and the nitrogen atom of the pyridine ring act as directing groups for the deprotonation at the 3-position by a strong base.

Exemplary Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for directed ortho-metalation of pyridines and should be performed by experienced chemists under appropriate safety precautions.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Lithium diisopropylamide (LDA) or a similar strong, non-nucleophilic base

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of LDA (1.1 equiv) in THF to the cooled reaction mixture while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Carefully quench the reaction by adding aqueous HCl.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions: A Gateway to Molecular Complexity

The primary and most significant application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[6]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organohalide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the cross-coupled product and regenerate the Pd(0) catalyst.

Practical Considerations for Coupling with this compound

The electronic nature of this boronic acid—a pyridine ring bearing two electron-withdrawing groups (chloro and trifluoromethyl)—presents specific challenges and considerations for successful coupling:

-

Catalyst and Ligand Selection: Due to the electron-deficient nature of the pyridine ring, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often beneficial. These ligands promote the reductive elimination step and can stabilize the palladium catalyst.

-

Base: A suitable base is crucial for activating the boronic acid. Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed.

-

Solvent: A variety of solvents can be used, including ethereal solvents like dioxane or THF, aromatic hydrocarbons like toluene, or polar aprotic solvents like DMF, often with the addition of water.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk tube or a similar reaction vessel, combine the aryl halide, this compound, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features make it an indispensable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity in Suzuki-Miyaura cross-coupling reactions, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. boronpharm.com [boronpharm.com]

- 2. This compound | 536693-96-6 | INDOFINE Chemical Company [indofinechemical.com]

- 3. chemscene.com [chemscene.com]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic design and synthesis of complex organic molecules are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] Among the vast arsenal of chemical building blocks, this compound has emerged as a highly valuable and versatile intermediate. Its unique trifunctionalized structure—featuring a reactive boronic acid, an electron-withdrawing trifluoromethyl group, and a strategically placed chlorine atom—makes it an ideal coupling partner in carbon-carbon bond-forming reactions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its core physicochemical properties, explore its critical role in the Suzuki-Miyaura cross-coupling reaction, present a detailed experimental protocol, and discuss essential safety and handling considerations.

Physicochemical Properties and Structure

This compound is a solid compound at room temperature. Its key properties are summarized in the table below, providing a foundational dataset for its use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BClF₃NO₂ | [3] |

| Molecular Weight | 225.36 g/mol | [3] |

| CAS Number | 536693-96-6 | [3] |

| Appearance | Solid / Lyophilized powder | [4][5] |

| Purity | Typically ≥98% | [3] |

Molecular Structure

The structure of this compound is fundamental to its reactivity. The boronic acid group at the 3-position is the primary site for transmetalation in palladium-catalyzed cross-coupling reactions. The trifluoromethyl group at the 5-position and the chlorine atom at the 2-position significantly modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with catalyst systems.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, a linkage ubiquitous in pharmaceuticals and advanced materials.[6][7] This transition metal-catalyzed reaction couples an organoboron compound (like our title boronic acid) with an organohalide or triflate.

The unique substitution pattern of this compound makes it an especially valuable reactant for several reasons:

-

Modulated Reactivity : Pyridine-based boronic acids can sometimes inhibit catalysis by strongly coordinating to the metal center. However, the presence of the 2-chloro substituent makes the pyridine nitrogen less Lewis basic, which can prevent catalyst inhibition and lead to successful coupling where a non-chlorinated analogue might fail.[7]

-

Trifluoromethyl Group : The -CF₃ group is a common motif in pharmacologically active molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. This reagent provides a direct route to introduce the trifluoromethylpyridine scaffold.

-

Post-Coupling Functionalization : The chlorine atom at the 2-position is not merely a reactivity modulator; it serves as a synthetic handle for subsequent transformations.[7] After the initial Suzuki-Miyaura coupling at the boronic acid site, the 2-chloro position can undergo further cross-coupling reactions (e.g., another Suzuki, Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SₙAr), allowing for the rapid assembly of complex, multi-substituted heterocyclic systems.[7]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps, typically using a Palladium(0) catalyst.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.

-

Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then transfers its organic group (the trifluoromethyl-chloropyridyl moiety, R²) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions (catalyst, base, solvent, temperature) may require optimization based on the specific aryl halide substrate used.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (Ar-Br) (1.1 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 or similar)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware (Schlenk flask or reaction vial)

Step-by-Step Methodology

-

Vessel Preparation:

-

Place a magnetic stir bar into a dry Schlenk flask or reaction vial.

-

Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add this compound, the aryl bromide, the palladium catalyst, and the base to the reaction vessel.

-

Causality Insight: Adding the solids first under an inert atmosphere prevents premature degradation of the catalyst and moisture-sensitive boronic acid. The order of addition for the solids is generally not critical.

-

-

Solvent Addition:

-

Degas the solvent mixture by bubbling inert gas through it for 15-20 minutes.

-

Using a syringe, add the degassed solvent to the reaction vessel containing the solids.

-

Causality Insight: Using degassed solvents is a crucial self-validating step. The presence of dissolved oxygen can lead to the oxidation of the Pd(0) catalyst and the formation of undesired homocoupling byproducts, thus lowering the yield.

-

-

Reaction Execution:

-

Ensure the vessel is sealed and place it in a pre-heated oil bath or heating block set to the desired temperature (typically 80-100 °C).[6]

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS) by periodically taking small aliquots.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to isolate the desired coupled product.

-

Experimental Workflow Diagram

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards : The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at -20°C is recommended to maintain purity and prevent degradation.[4] Avoid repeated freeze-thaw cycles.[4]

Conclusion

This compound is a powerful and enabling chemical intermediate for the synthesis of complex molecules. Its well-defined reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides a reliable pathway to novel compounds of interest for the pharmaceutical and agrochemical industries. The strategic placement of the chloro and trifluoromethyl substituents offers a dual advantage: modulating electronic properties for successful coupling and providing a functional handle for subsequent diversification. By understanding its properties and applying sound experimental methodology, researchers can effectively leverage this building block to accelerate discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 536693-96-6 | INDOFINE Chemical Company [indofinechemical.com]

- 4. cusabio.com [cusabio.com]

- 5. 2-Chloro-5-fluoropyridine-3-boronic acid | CymitQuimica [cymitquimica.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Introduction and Compound Profile

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is a specialized heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its utility primarily lies in its role as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex molecular architectures. The presence of the trifluoromethyl group, a common bioisostere, and the specific substitution pattern on the pyridine ring make it a valuable reagent for introducing these motifs into potential drug candidates.

However, the compound's reactivity and structural features—a halogenated pyridine core combined with a boronic acid moiety—necessitate a thorough understanding of its potential hazards. Boronic acids as a class, while exceptionally useful, possess inherent instabilities and specific handling requirements.[1] Furthermore, halogenated aromatic systems can present toxicological concerns. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this reagent, designed for researchers and professionals in laboratory and process development settings. The protocols herein are designed as self-validating systems to ensure maximum safety and experimental integrity.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must precede any laboratory work. The primary hazards associated with this compound are derived from its GHS classification and the known properties of its parent structure and chemical class.

GHS Classification: Based on available supplier data, the compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

These classifications are consistent with the GHS07 "Exclamation Mark" pictogram.[3] From a practical standpoint, this means the compound is not acutely toxic but is a significant irritant to all primary routes of exposure in a laboratory setting (dermal, ocular, inhalation).

Expert Analysis of Underlying Hazards:

-

Parent Compound Toxicity: The parent molecule, 2-Chloro-5-(trifluoromethyl)pyridine, is classified as harmful if swallowed (H302) and harmful if inhaled (H332).[3][4] While the boronic acid derivative itself does not currently carry these acute toxicity warnings, it is scientifically prudent to assume a similar toxicological profile until proven otherwise. The metabolic or decompositional removal of the boronic acid group in-vivo could yield the parent pyridine, justifying this cautious approach.

-

Boronic Acid Class Hazards: Arylboronic acids can be weakly mutagenic and are often sensitive to oxygen and moisture.[5][6] They can undergo protodeboronation (loss of the boronic acid group) or form cyclic trimeric anhydrides known as boroxines, which can alter the compound's reactivity and stoichiometry.[1] This instability underscores the need for stringent storage and handling protocols.

Physicochemical and Hazard Summary Table

| Property | Value / Classification | Source(s) |

| CAS Number | 536693-96-6 | [3][7] |

| Molecular Formula | C₆H₄BClF₃NO₂ | [3][7] |

| Molecular Weight | 225.36 g/mol | [3][7] |

| Appearance | White to off-white solid | N/A (Typical) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315, H319, H335 | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [3] |

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE), is essential.

Engineering Controls:

-

Primary Containment: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood. The causality here is clear: the fume hood provides a constantly renewed, negative pressure environment that prevents inhalation of the irritant dust or any volatile decomposition products.[3]

-

Ventilation: Ensure the laboratory has a high rate of air exchange (typically 6-12 ACH) to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm) at all times. For handling larger quantities or during initial weighing of the solid, double-gloving is strongly recommended. The rationale is to provide a barrier against the known skin irritation (H315) and potential dermal absorption.[3] Gloves must be inspected for pinholes before use and changed immediately upon contamination.

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[3] Standard safety glasses with side shields are insufficient as they do not protect against fine powders or splashes. If there is a significant splash risk, a full-face shield should be worn in addition to goggles. This is a direct mitigation for the "Causes serious eye irritation" (H319) hazard.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure cuffs are snug to prevent dust from entering sleeves.

-

Respiratory Protection: Under normal fume hood use, a respirator is not required. However, if engineering controls fail or for large-scale spill cleanup, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges should be used by trained personnel to prevent respiratory tract irritation (H335).

Safe Handling and Laboratory Protocols

Adherence to standardized protocols is the cornerstone of safety. The following workflow is designed to minimize exposure at every step.

Workflow Diagram: Risk Mitigation Protocol

Caption: Risk assessment and handling workflow.

Step-by-Step Protocol: Weighing and Transferring the Solid Compound

-

Preparation: Before bringing the compound into the fume hood, verify the hood's certification is current and the airflow monitor indicates normal operation. Don all required PPE as described in Section 3.

-

Staging: Place a laboratory balance, anti-static weigh paper, spatula, and the receiving vessel (e.g., round-bottom flask) inside the fume hood.

-

Equilibration: Allow the sealed container of this compound to equilibrate to ambient temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can promote decomposition.[8]

-

Aliquotting: Open the container inside the hood. Using a clean spatula, carefully dispense the desired amount of the solid onto the weigh paper. Avoid any rapid movements that could generate dust. The goal is to handle the material gently to prevent it from becoming airborne.

-

Transfer: Crimp the weigh paper and carefully pour the solid into the receiving vessel. Tap the paper gently to ensure a complete transfer.

-

Immediate Cleanup: Using a tissue lightly dampened with a suitable solvent (e.g., isopropanol), wipe the spatula and any surfaces with residual powder. Dispose of the weigh paper and tissue into a dedicated solid hazardous waste container. This self-validating step ensures no irritant residue is left behind.

-

Container Sealing: Tightly reseal the main container. If the material is particularly sensitive, consider flushing the headspace with an inert gas like argon or nitrogen before sealing.

Emergency Procedures

Pre-planning is critical for an effective emergency response.[9]

Accidental Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Wash with soap and water. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15-20 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[10] If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Spill and Leak Procedures: The response depends entirely on the scale of the spill.

-

Minor Spill (<1 gram, contained in fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation.[11]

-

Carefully sweep the mixture into a designated hazardous waste container.

-

Decontaminate the area with a cloth dampened with soap and water, followed by a solvent rinse if appropriate.[11]

-

Place all cleanup materials in a sealed, labeled hazardous waste bag or container.[12]

-

-

Major Spill (>1 gram, or any spill outside a fume hood):

Storage and Stability

Proper storage is paramount for maintaining the compound's integrity and preventing hazardous situations.

-

Temperature: Store in a cool, dry place. While some suppliers ship at ambient temperature, long-term storage is best under refrigeration (2-8°C) or in a freezer (-20°C).[7] The colder temperature slows the rate of potential decomposition pathways.

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen).[1] Boronic acids are susceptible to oxidation. Sealing the container with parafilm provides an extra barrier against air and moisture ingress.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3] Do not store in open or unlabeled containers.[4]

-

Light: While not explicitly stated for this compound, it is good practice to store sensitive organic reagents in amber vials or in the dark to prevent potential photodegradation.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Contaminated PPE, weigh paper, and spill cleanup materials should be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal Method: All waste must be disposed of through your institution's Environmental Health & Safety office or a licensed hazardous waste contractor.[3] Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. chemscene.com [chemscene.com]

- 8. laballey.com [laballey.com]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. fishersci.com [fishersci.com]

- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Proper Storage and Stability of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is a key building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of a trifluoromethyl group enhances the electron-withdrawing nature of the pyridine ring, influencing the compound's reactivity and stability. The chloro substituent and the boronic acid moiety at the 3-position of the pyridine ring further define its utility as a versatile reagent.

However, the efficacy and reproducibility of reactions involving this compound are intrinsically linked to its purity and stability. Boronic acids, as a class, are susceptible to various degradation pathways, and their handling and storage require careful consideration to ensure their integrity. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, grounded in an understanding of its chemical properties and degradation mechanisms.

Optimal Storage Conditions

The primary goal of proper storage is to minimize degradation and maintain the compound's purity over time. The following conditions are recommended for this compound.[1][2][3][4][5][6]

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C to -80°C.[1] Short-term: 4°C.[1] | Low temperatures significantly reduce the rate of chemical degradation and physical changes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Boronic acids can be sensitive to air and moisture. An inert atmosphere prevents oxidation and hydrolysis. |

| Light | Protect from light.[7][8] | Exposure to light can promote degradation of photosensitive compounds. |

| Container | Tightly sealed, opaque containers. | Prevents exposure to air, moisture, and light. |

Incompatible Materials: To prevent accidental reactions and degradation, store this compound segregated from the following:

Understanding Stability and Degradation

The stability of this compound is influenced by its molecular structure and environmental factors. The primary degradation pathway of concern for boronic acids is protodeboronation, the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[10][11]

Protodeboronation: A Key Degradation Pathway

Protodeboronation can occur under acidic, basic, or even neutral conditions, with the mechanism being highly dependent on the pH and the structure of the boronic acid.[10][12][13]

-

Acid-Catalyzed Protodeboronation: This pathway involves the reaction of the boronic acid with an acid.[10]

-

Base-Catalyzed Protodeboronation: This mechanism proceeds through the formation of a boronate intermediate, which then reacts with a proton source like water.[10] Highly electron-deficient arylboronic acids can be unstable under basic conditions.[12]

For heteroaromatic boronic acids containing a basic nitrogen atom, such as pyridine boronic acids, the situation is more complex.[10] The position of the boronic acid group is critical to stability. 3- and 4-pyridyl boronic acids are generally more stable than 2-pyridyl boronic acids.[14] 2-pyridyl boronic acids are known to be unstable and can undergo rapid protodeboronation at neutral pH through the formation of a reactive zwitterionic intermediate.[10][11][15] While this compound has the more stable 3-pyridyl boronic acid arrangement, the electron-withdrawing nature of the chloro and trifluoromethyl groups can influence its susceptibility to protodeboronation.

Impact of Substituents

The chloro and trifluoromethyl groups on the pyridine ring are strongly electron-withdrawing. Electron-withdrawing substituents can increase the Lewis acidity of the boronic acid.[16] This increased acidity can affect the equilibrium between the boronic acid and its corresponding boronate, potentially influencing the rate of base-catalyzed protodeboronation.

Handling Procedures and Best Practices

Adherence to proper handling procedures is crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][9]

-

Respiratory Protection: In case of inadequate ventilation or when handling the powder, use a NIOSH/MSHA approved respirator.[9][17]

-

Skin and Body Protection: A lab coat and other protective clothing should be worn.[5][9]

Safe Handling Protocol

-

Work Area: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[2][3]

-

Avoid Dust Formation: This compound is a solid, and care should be taken to avoid generating dust.[3][5]

-

Dispensing: Use appropriate tools (spatula, etc.) for dispensing the powder. Avoid creating static electricity, which can cause the powder to disperse.[2][18]

-

Container Sealing: After dispensing, securely seal the container to prevent exposure to air and moisture.[2][4]

-

Cleaning: Clean any spills promptly. For dry spills, gently sweep up the material and place it in a suitable container for disposal.[3]

-

Hygiene: Wash hands thoroughly after handling the compound.[5][9] Do not eat, drink, or smoke in the work area.[4][5][9]

Analytical Methods for Quality Control

Regularly assessing the purity of this compound is essential, especially for sensitive applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of boronic acids.[19] However, the analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation.[19][20]

Method Development Considerations:

-

Mobile Phase: Highly basic mobile phases (pH > 10) may be necessary to mitigate on-column hydrolysis of boronic acids.[13][20]

-

Sample Preparation: Using aprotic and non-aqueous diluents for sample preparation can help stabilize the boronic acid before injection.[19][20]

-

Column Choice: A C18 column is often suitable for the separation of boronic acids.[21]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS provides a powerful tool for the rapid and sensitive analysis of boronic acids, offering both separation and mass identification.[21] This method can be particularly useful for identifying and quantifying the parent compound and any potential degradation products, such as the protodeboronated species.

Experimental Protocol: Purity Assessment by RP-HPLC

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

HPLC Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase (e.g., 10% B to 90% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the prepared sample.

-

Integrate the peak areas to determine the purity of the compound.

-

If degradation is observed, consider adjusting the mobile phase pH or using non-aqueous conditions.

-

Conclusion

This compound is a valuable reagent whose utility is directly dependent on its chemical integrity. By understanding its inherent stability characteristics, particularly its susceptibility to protodeboronation, and by implementing rigorous storage and handling protocols, researchers can ensure the reliability and reproducibility of their synthetic endeavors. The guidelines presented in this document, from long-term storage at -20°C under an inert atmosphere to the use of appropriate analytical techniques for quality control, provide a framework for maintaining the quality of this important chemical building block.

References

- 1. cusabio.com [cusabio.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. ruixibiotech.com [ruixibiotech.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Protodeboronation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aaronchem.com [aaronchem.com]

- 18. echemi.com [echemi.com]

- 19. researchgate.net [researchgate.net]

- 20. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic Acid: From Sourcing to Synthesis

Introduction: A Key Building Block for Modern Chemistry

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a proven strategy for modulating the potency, metabolic stability, and pharmacokinetic properties of bioactive molecules.[1] 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid (CAS Number: 536693-96-6) has emerged as a particularly valuable building block for this purpose.[2] Its structure uniquely combines a reactive boronic acid handle for cross-coupling, a trifluoromethyl group for electronic modification, and a chloro-substituted pyridine core, offering multiple points for diversification.[1][3] This guide provides an in-depth perspective on sourcing this critical reagent, ensuring its quality, and effectively utilizing it in a common, yet powerful, synthetic transformation: the Suzuki-Miyaura cross-coupling reaction.

Part 1: Commercial Sourcing and Supplier Overview

The reliable sourcing of high-quality starting materials is the bedrock of successful and reproducible research. This compound is available from a range of specialized chemical suppliers. When selecting a vendor, researchers must consider not only the list price but also purity, available quantities, and the quality of supporting documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative overview of several commercial suppliers. Note that availability and specifications can change, and it is always best practice to consult the supplier's website for the most current information.

| Supplier | CAS Number | Stated Purity | Molecular Formula | Notes |

| Sigma-Aldrich (Merck) | 536693-96-6 | Not explicitly listed on product page, requires CoA | C₆H₄BClF₃NO₂ | A major, well-established supplier for research chemicals. |

| INDOFINE Chemical Company | 536693-96-6 | 98% | C₆H₄BClF₃NO₂ | Specializes in chemicals for pharmaceutical and life science industries.[2] |

| BLDpharm | 536693-96-6 | Not specified, requires inquiry | C₆H₄BClF₃NO₂ | Offers cold-chain transportation for sensitive reagents.[4] |

| 2a biotech | 536693-96-6 | Not specified, requires inquiry | Not specified | Lists the product among its intermediates and raw chemicals.[5] |

| Wuhan Chemwish Technology Co. | 536693-96-6 | 95% | Not specified | Provides various package sizes from 1g upwards.[6] |

| Hangzhou Sage Chemical Co. | 536693-96-6 | 98% | Not specified | Offers bulk quantities in addition to standard lab sizes.[6] |

Part 2: Quality Assessment, Handling, and Storage

Verifying Reagent Integrity

Upon receipt, it is crucial to verify the identity and purity of the boronic acid, as impurities can significantly impact reaction outcomes. While a supplier's CoA provides initial data, independent verification is recommended. The boronic acid is typically a white to off-white solid. Key analytical techniques include:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

LC-MS: To assess purity and confirm the molecular weight (225.36 g/mol ).[2]

A common issue with boronic acids, especially in the solid state, is the formation of boroxines (cyclic trimers) through dehydration.[7] While often reversible under reaction conditions, this can complicate accurate massing of the reagent. Storing the compound under dry conditions is essential to minimize this.

Safe Handling and Storage Protocols

Boronic acids, while more stable than many organometallic reagents, require careful handling to preserve their quality and ensure laboratory safety.[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[9][10] Handling should be done in a well-ventilated fume hood to avoid inhalation of the powder.[9][10]

-

Storage Conditions: Boronic acids are susceptible to moisture (hygroscopic) and heat.[11][12][13] Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[13] For long-term storage, refrigeration (-20°C) is often recommended.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9][13]

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high efficiency and functional group tolerance.[15][16] this compound is an excellent substrate for coupling with various aryl and heteroaryl halides.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Base Activation: A base activates the boronic acid to form a more nucleophilic boronate species.[15] This is a critical step.

-

Transmetalation: The organic group (R²) is transferred from the boronate to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[15]

Step-by-Step Experimental Protocol

This protocol provides a representative procedure for coupling this compound with a generic aryl bromide. From a Senior Application Scientist's perspective, the causality is as critical as the steps themselves.

Workflow Overview:

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Materials:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

-

Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Scientist's Insight: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide. The choice of base is critical; carbonates are often a good starting point, being strong enough to facilitate transmetalation without promoting significant boronic acid decomposition.[17]

-

-

Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

-

Scientist's Insight: This step is non-negotiable. The Pd(0) catalyst is oxygen-sensitive, and failure to exclude air will lead to catalyst deactivation and poor or no conversion.

-

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

-

Scientist's Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen. The small amount of water in the solvent mixture often accelerates the reaction by helping to dissolve the inorganic base.[16]

-

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Scientist's Insight: Vigorous stirring is important for reactions involving multiple phases (solid base, organic solvent).

-

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Troubleshooting Common Issues

-

Low or No Conversion: The most common culprit is catalyst deactivation due to oxygen. Ensure all inert atmosphere techniques are rigorously followed. Also, check the quality of the base and solvent.

-

Protodeboronation: A major side reaction is the cleavage of the C-B bond, replacing it with a C-H bond on the pyridine ring.[7][17] This is often promoted by excessive heat, prolonged reaction times, or overly harsh basic conditions.[7] If this is a significant issue, consider using a milder base (like K₃PO₄) or converting the boronic acid to a more stable pinacol ester derivative.[17]

-

Homocoupling: Dimerization of the boronic acid can occur. This is often suppressed by using the correct stoichiometry and ensuring efficient oxidative addition of the palladium catalyst to the aryl halide.

Conclusion

This compound is a powerful and versatile building block for accessing novel chemical matter. Success in its application hinges on a holistic approach that begins with careful supplier selection and quality verification, extends to rigorous handling and storage protocols, and culminates in a well-designed and executed synthetic strategy. By understanding the function of each reagent and the causality behind each experimental step, researchers can effectively troubleshoot issues and harness the full potential of this valuable synthetic tool.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 536693-96-6 | INDOFINE Chemical Company [indofinechemical.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 536693-96-6|this compound|BLD Pharm [bldpharm.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. This compound suppliers & manufacturers in China [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. laballey.com [laballey.com]

- 12. borax.com [borax.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. cusabio.com [cusabio.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Trifluoromethyl-Substituted Pyridine Boronic Acids: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of the Trifluoromethylpyridine Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to confer a unique combination of lipophilicity, metabolic stability, and altered electronic properties to a molecule.[2] When this powerful functional group is appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a highly sought-after building block in the development of novel therapeutics and agrochemicals.[3][4] TFMP derivatives have demonstrated a wide range of biological activities, finding applications as anticancer agents, antivirals, and fungicides.[1][4]

The utility of these TFMP scaffolds is immensely amplified when they are converted into their corresponding boronic acids or boronic esters. These organoboron compounds are indispensable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has become a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[5][6][7] The ability to readily couple trifluoromethyl-substituted pyridyl fragments with a diverse array of (hetero)aryl partners opens up a vast chemical space for the exploration of new drug candidates and functional materials.[5]

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethyl-substituted pyridine boronic acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these valuable synthetic intermediates. We will delve into the key synthetic methodologies, discuss the nuances of their reactivity and stability, and provide a detailed, field-proven experimental protocol for their preparation.

Synthetic Strategies for Trifluoromethyl-Substituted Pyridine Boronic Acids

The synthesis of trifluoromethyl-substituted pyridine boronic acids can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of method often depends on the substitution pattern of the starting pyridine, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.

Iridium-Catalyzed C–H Borylation: A Direct and Atom-Economical Approach

Direct C–H activation and subsequent borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[8] Iridium-catalyzed C–H borylation is particularly well-suited for the regioselective functionalization of trifluoromethyl-substituted pyridines.[9][10][11] This methodology offers a significant advantage by avoiding the need for pre-functionalized starting materials, such as halides or triflates.

The regioselectivity of the iridium-catalyzed C–H borylation of trifluoromethylpyridines is primarily governed by steric factors.[9][10] The bulky iridium catalyst, typically bearing sterically demanding ligands, will preferentially activate the most accessible C–H bond, often leading to highly predictable outcomes. For instance, in 5-substituted 2-trifluoromethylpyridines, borylation selectively occurs ortho to the smaller 5-substituent.[8][9][12]

A key feature of this method is its broad functional group tolerance, with groups such as esters, ethers, and even amines being compatible with the reaction conditions.[9][10] The reactions are often carried out neat, without the need for a solvent, further enhancing the green credentials of this approach.[9][10][11]

Palladium-Catalyzed Cross-Coupling of Trifluoromethylpyridyl Halides with Pinacolborane (Miyaura Borylation)

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent or pinacolborane, is a widely employed and reliable method for the synthesis of boronic esters.[13][14][15] This approach is particularly useful when starting from readily available trifluoromethyl-substituted pyridyl halides.

The reaction typically employs a palladium catalyst, such as PdCl2(dppf), in the presence of a base, like potassium acetate or triethylamine.[14][16] The choice of ligand on the palladium center can be crucial for achieving high yields and preventing side reactions. The reactivity of the pyridyl halide follows the general trend of I > Br > Cl.[7]

A notable advantage of this method is its predictability and broad substrate scope. A wide variety of functional groups are tolerated, making it a versatile tool for the synthesis of complex molecules.[14]

Lithiation-Borylation Sequences: A Classic and Effective Strategy

The deprotonation of a C-H bond using a strong base, followed by quenching the resulting organolithium species with a boron electrophile (lithiation-borylation), is a classic yet highly effective method for the synthesis of boronic acids and their esters.[5][17] This approach is particularly useful for accessing specific regioisomers that may not be readily available through other methods.

The success of a lithiation-borylation sequence hinges on the regioselective deprotonation of the pyridine ring. The trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity of the ring protons, directing the lithiation to specific positions. The choice of the organolithium base and the reaction conditions (temperature, solvent) are critical for achieving the desired regioselectivity and avoiding side reactions.[18]

While powerful, this method can be sensitive to steric hindrance and may not be compatible with all functional groups. However, for well-chosen substrates, it provides a straightforward and high-yielding route to trifluoromethyl-substituted pyridine boronic acids.[5][17]

Comparative Summary of Synthetic Methodologies

| Synthetic Method | Advantages | Disadvantages | Key Considerations |

| Iridium-Catalyzed C–H Borylation | High atom economy, direct functionalization of C-H bonds, excellent regioselectivity based on sterics, broad functional group tolerance.[9][10] | Catalyst can be expensive, regioselectivity is sterically controlled and may not be suitable for all isomers. | Steric environment of the pyridine ring, choice of iridium catalyst and ligand.[9] |

| Palladium-Catalyzed Cross-Coupling | Readily available starting materials (halides), predictable reactivity, broad substrate scope and functional group tolerance.[13][14] | Requires pre-functionalized starting materials, potential for side reactions like protodeboronation.[19] | Nature of the halide (I, Br, Cl), choice of palladium catalyst, ligand, and base.[7][14] |

| Lithiation-Borylation | Access to specific regioisomers, can be high-yielding for suitable substrates.[5][17] | Requires cryogenic temperatures, sensitive to steric hindrance and incompatible with some functional groups, use of strong bases. | Acidity of the pyridine C-H bonds, choice of organolithium base, reaction temperature. |

Properties and Reactivity of Trifluoromethyl-Substituted Pyridine Boronic Acids

Stability and Handling

Trifluoromethyl-substituted pyridine boronic acids, particularly their pinacol ester derivatives, are generally stable compounds that can be purified by column chromatography and stored for reasonable periods.[9][10] However, it is important to note that some isomers, especially α-borylated pyridines, may have a limited shelf life and can decompose over time, even when stored at ambient temperatures in closed vials.[9][10]

A common side reaction observed with heteroaryl boronic acids, including trifluoromethylpyridine derivatives, is protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom.[5][19] This can be particularly problematic during Suzuki-Miyaura cross-coupling reactions, leading to reduced yields of the desired product. The electron-withdrawing nature of the trifluoromethyl group can influence the stability of the C-B bond and the susceptibility to protodeboronation.[19] To mitigate this, the use of more stable boronic acid derivatives, such as MIDA boronates or organotrifluoroborates, can be beneficial.[19]

Suzuki-Miyaura Cross-Coupling Reactions

Trifluoromethyl-substituted pyridine boronic acids and their esters are excellent coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of a wide variety of heterobiaryl compounds.[5][6] These reactions are typically catalyzed by palladium complexes with various phosphine ligands.[6] The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the cross-coupling reaction and minimize competing side reactions like protodeboronation.[5][19]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyridine-5-boronic Acid Pinacol Ester via Iridium-Catalyzed C-H Borylation

This protocol is a representative example of the iridium-catalyzed C-H borylation of a trifluoromethyl-substituted pyridine, adapted from established literature procedures.[9]

Materials:

-

2-(Trifluoromethyl)pyridine

-